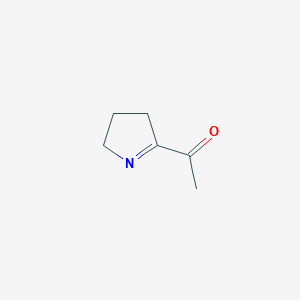

2-Acetyl-1-pyrroline

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBQWWSFRPLIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335080 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow solid; Fishy aroma | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 183.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

85213-22-5 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85213-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Popcorn-like Aroma of Fragrant Rice: A Deep Dive into the Discovery and Analysis of 2-Acetyl-1-Pyrroline

A Technical Guide for Researchers and Scientists

The characteristic and highly prized aroma of fragrant rice, often described as popcorn-like, is primarily attributed to the volatile compound 2-acetyl-1-pyrroline (2AP). Its discovery and the subsequent elucidation of its biosynthetic pathway have been pivotal in understanding rice quality and have opened avenues for the genetic improvement of aromatic rice varieties. This technical guide provides an in-depth overview of the seminal discovery, the analytical methodologies for its quantification, and the biochemical pathways leading to its formation in rice.

The Landmark Discovery of this compound

The mystery behind the distinct aroma of scented rice was unraveled in 1982 by Ron G. Buttery and his colleagues.[1][2][3][4][5] They identified this compound as the principal aroma compound responsible for the pleasant fragrance.[1][2][4] This discovery was a significant breakthrough, as 2AP is an exceptionally volatile and unstable compound, which had made its identification challenging.[2][3][4] Following its initial discovery, 2AP has been identified in a wide array of other natural sources, including pandan leaves (Pandanus amaryllifolius), bread flowers (Vallaris glabra), and even certain bacteria and mammals.[1][2][3][4][6][7][8]

Analytical Methodologies for 2AP Quantification

The accurate quantification of 2AP is crucial for assessing the quality of fragrant rice and for breeding programs. Due to its volatile nature and low concentrations in rice (ranging from 0.05 to 0.34 ppm), sensitive analytical techniques are required.[9][10]

Extraction Techniques

Several methods have been developed for the extraction of 2AP from rice grains. Modern methods are favored for their efficiency and sensitivity.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, fast, and sensitive method for sampling, extracting, and concentrating volatile compounds like 2AP from the headspace of the sample.[1] It is often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[1]

-

Simultaneous Steam Distillation-Solvent Extraction (SDE): A traditional method for extracting volatile compounds.

-

Solvent Extraction: While used, traditional solvent extraction methods sometimes result in lower yields of 2AP compared to more advanced techniques.[1]

A comparison of different extraction methods has shown that the recovery of 2AP can vary significantly. For instance, in Pandanus amaryllifolius leaves, ethanol (B145695) extraction yielded the highest recovery of 2AP compared to supercritical carbon dioxide extraction and simultaneous steam distillation.[1]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of 2AP. The confirmation of 2AP is based on its mass spectrum, which shows a characteristic molecular ion peak at m/z 111 and other fragment ions at m/z 43 (base peak), 41, 42, and 69.[1][6]

-

Gas Chromatography with Flame Ionization Detector (GC-FID) or Nitrogen-Phosphorus Detector (NPD): These detectors can also be used for the quantification of 2AP, often offering a cost-effective alternative to MS.[11]

The following table summarizes key parameters for a typical HS-SPME-GC-MS method for 2AP analysis:

| Parameter | Value |

| Sample Preparation | 1.0 g of rice grain in a 20 mL headspace vial |

| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) |

| Extraction Conditions | 60°C for 15 minutes (for cooked rice with 0.25 mL water) |

| Gas Chromatography Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Oven Temperature Program | Initial temperature 40°C, ramp to 250°C |

| Mass Spectrometry | Electron Ionization (EI) at 70 eV |

| Key Mass Ions (m/z) | 111 (Molecular Ion), 43 (Base Peak), 83, 68, 42, 41 |

Quantitative Data on 2AP in Rice Varieties

The concentration of this compound varies significantly among different rice varieties. Fragrant rice varieties like Basmati and Jasmine are known for their high 2AP content. The following table presents a summary of 2AP concentrations found in various rice types from different studies.

| Rice Variety/Type | 2AP Concentration (µg/kg or ppb) | Analytical Method | Reference |

| Dangor Joha | 78.667 | GC-MS | [6] |

| Kolakunkuni Joha | 64.615 | GC-MS | [6] |

| Joha Bora | 52.715 | GC-MS | [6] |

| Ranikajol Joha | 14.465 | GC-MS | [6] |

| Basmati 370 | 214 | SPME | [2] |

| Basmati | 178 | SPME | [2] |

| Jasmine (ITC) | 810 | DSE | [2] |

| Thai fragrant rice (Khao Dawk Mali 105) | 3000 | Solvent Extraction | [12] |

The Biosynthesis of this compound

The formation of 2AP in fragrant rice is a fascinating example of how a single genetic mutation can lead to a desirable agricultural trait. The biosynthesis is intricately linked to the metabolism of the amino acid proline.

Key Precursors and the Role of the BADH2 Gene

The immediate precursor for the pyrroline (B1223166) ring of 2AP is 1-pyrroline (B1209420) .[7][13] The acetyl group is derived from methylglyoxal (B44143) .[1] The accumulation of 1-pyrroline is the key step in 2AP biosynthesis and is the result of a non-functional betaine aldehyde dehydrogenase 2 (BADH2) enzyme .[1][7][8]

In non-fragrant rice, the BADH2 enzyme efficiently oxidizes γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). GABald exists in equilibrium with its cyclic form, 1-pyrroline.[1][7] In fragrant rice varieties, a mutation in the BADH2 gene leads to a loss of function of the enzyme.[7][8][14] This prevents the oxidation of GABald, leading to its accumulation and, consequently, an increase in the concentration of 1-pyrroline.[1][7] The accumulated 1-pyrroline then reacts non-enzymatically with methylglyoxal to form this compound.[1][7][8]

The primary precursors for the biosynthesis of 1-pyrroline are the amino acids proline and ornithine .[1][13]

The following diagram illustrates the biosynthetic pathway of this compound in fragrant rice.

Caption: Biosynthetic pathway of 2AP in fragrant rice.

Experimental Workflow for 2AP Analysis

The following diagram outlines a typical experimental workflow for the quantification of this compound in rice samples using HS-SPME-GC-MS.

Caption: Workflow for 2AP analysis using HS-SPME-GC-MS.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Thirty-three years of this compound, a principal basmati aroma compound in scented rice (Oryza sativa L.): a status review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. floraandfona.org.in [floraandfona.org.in]

- 7. opensciencepublications.com [opensciencepublications.com]

- 8. This compound Biosynthesis: from Fragrance to a Rare Metabolic Disease [opensciencepublications.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Extraction, Identification and Quantification Methods of Rice Aroma Compounds with Emphasis on this compound (2-AP) and Its Relationship with Rice Quality: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 11. s4science.at [s4science.at]

- 12. Identification and quantitation of the rice aroma compound, this compound, in bread flowers (Vallaris glabra Ktze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Regulatory Mechanism of this compound Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]

- 14. The genetics and biosynthesis of this compound in fragrant rice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Popcorn Aroma of Our Foods: A Technical Guide to 2-Acetyl-1-Pyrroline

An In-depth Technical Guide on the Natural Occurrence, Biosynthesis, and Analysis of 2-Acetyl-1-Pyrroline in Food Products

For Researchers, Scientists, and Food Development Professionals

Abstract

This compound (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like scent in a wide variety of food products, most notably aromatic rice, baked goods, and certain dairy products. Its extremely low odor threshold makes it a significant contributor to the overall flavor profile of these foods. The formation of 2-AP can occur through biological pathways in plants and microorganisms, as well as through thermal processing via the Maillard reaction. This technical guide provides a comprehensive overview of the natural occurrence of 2-AP in food, its biosynthetic and chemical formation pathways, and detailed methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the food and flavor industries, providing the foundational knowledge required for the study and application of this important aroma compound.

Natural Occurrence of this compound in Food Products

This compound is a key odorant in numerous food items, contributing a desirable roasty, popcorn-like aroma.[1] It is found in both raw and processed foods, arising from either biosynthesis or thermal processing.[2] The presence and concentration of 2-AP can be influenced by factors such as genotype, environmental conditions during growth, and post-harvest processing.[3]

Cereal Grains and Baked Products

Aromatic rice varieties, such as Basmati and Jasmine, are perhaps the most well-known sources of 2-AP, where it is considered the principal aroma compound.[3] The compound is also a key odorant in the crust of wheat and rye breads, formed during the baking process through Maillard reactions.[4][5] Popcorn is another food product where 2-AP is a significant contributor to its characteristic aroma.[6]

Plant-Based Foods

Besides cereals, 2-AP has been identified in the leaves of the pandan plant (Pandanus amaryllifolius), which are often used in Southeast Asian cuisine to impart their distinct aroma to various dishes.[7][8] It has also been reported in bread flowers (Vallaris glabra).[7]

Dairy and Meat Products

The presence of 2-AP has been noted in some dairy products, where it contributes to the overall flavor profile.[9] It can also be formed in cooked meat products as a result of the Maillard reaction between amino acids and reducing sugars.[9]

Quantitative Data on this compound in Various Food Products

The concentration of 2-AP in food products can vary significantly. The following table summarizes quantitative data from various studies.

| Food Product | Concentration Range (µg/kg) | Analytical Method | Reference(s) |

| Aromatic Rice (raw) | 6 - 90 | SDE-GC-MS | [10] |

| Aromatic Rice (Joha landraces, raw) | 14.465 - 78.667 | HS-SPME-GC-MS | [11] |

| Aromatic Rice (cooked) | Significantly increased from raw | HS-SPME-GC-MS/MS | [12] |

| Wheat Bread (crust) | 18 | LC-MS/MS | [2][6] |

| Brown Bread | 18 | LC-MS/MS | [2][6] |

| Rye Bread | 18 | LC-MS/MS | [2][6] |

| Popcorn | 38 | LC-MS/MS | [2][6] |

| Thai Jasmine Rice (leaves, under salt stress) | 4.41 - 19.61 | GC-MS | [13] |

| Dried Bread Flowers (Vallaris glabra) | 26,100 | GC-FID | [14] |

| Fresh Pandan Leaves (P. amaryllifolius) | 10,300 | GC-FID | [14] |

Biosynthesis and Formation Pathways of this compound

The formation of 2-AP can be broadly categorized into two main pathways: biological synthesis in plants and microorganisms, and chemical formation during thermal processing.

Biosynthesis in Plants

In aromatic rice, the biosynthesis of 2-AP is linked to a non-functional betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene.[15][16] A deletion in this gene leads to the accumulation of γ-aminobutyraldehyde (GABAld), which exists in equilibrium with its cyclic form, Δ¹-pyrroline.[15][16] This Δ¹-pyrroline then reacts non-enzymatically with methylglyoxal (B44143) to form 2-AP.[15] The primary precursors for the pyrroline (B1223166) ring are the amino acids proline, ornithine, and glutamate.[4][17][18]

Caption: Biosynthetic pathway of this compound in aromatic rice.

Formation via Maillard Reaction

During thermal processing, such as baking and roasting, 2-AP is formed through the Maillard reaction.[5] The key precursors are proline and ornithine, which undergo Strecker degradation to form 1-pyrroline.[19] This intermediate then reacts with dicarbonyl compounds, such as methylglyoxal, which are breakdown products of sugars, to produce 2-AP.[1]

Experimental Protocols for the Analysis of this compound

The quantification of the volatile and often low-concentration 2-AP in complex food matrices requires sensitive and specific analytical methods.

Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the analysis of volatile compounds in food.

Experimental Workflow:

Caption: General workflow for 2-AP analysis using HS-SPME-GC-MS.

Detailed Protocol (based on[20]):

-

Sample Preparation: 4 g of the food sample (e.g., aseptic-packaged cooked rice) is placed into a 20-mL headspace vial.

-

Standard Addition: For quantification, known amounts of a 2-AP standard (e.g., up to 1000 ng) are spiked into the sample vials. An internal standard, such as a deuterated analog of 2-AP, should be used for improved accuracy.

-

Incubation and Extraction: The vials are pre-heated at 80°C for 40 minutes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is then exposed to the headspace for 25 minutes at 80°C to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the GC injection port, and the adsorbed compounds are thermally desorbed for 10 minutes.

-

Gas Chromatography: A suitable capillary column (e.g., DB-5MS) is used for separation. The oven temperature program can be optimized, for example, starting at 50°C, ramping to 110°C, then to 180°C, and finally to 250°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron-impact (EI) ionization mode. For quantification, selected ion monitoring (SIM) is often employed, using characteristic ions of 2-AP (e.g., m/z 111, 83, 68, 43) and its internal standard.

-

Derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This novel method addresses the instability of 2-AP by converting it into a more stable derivative.[2][6]

Detailed Protocol (based on[2][6]):

-

Extraction: The food sample is extracted with a suitable solvent.

-

Derivatization: The extract containing 2-AP is reacted with o-phenylenediamine. This reaction converts 2-AP into a stable quinoxaline (B1680401) derivative.

-

LC-MS/MS Analysis:

-

Chromatography: The derivatized sample is analyzed using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a C18 column). A gradient elution program is used to separate the derivative from other matrix components.

-

Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the quinoxaline derivative of 2-AP. This provides high selectivity and sensitivity.

-

-

Quantification: A calibration curve is constructed using derivatized 2-AP standards. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be 0.26 µg/kg and 0.79 µg/kg in a rice matrix, respectively.[2][6]

Conclusion

This compound is a fundamentally important aroma compound that defines the sensory characteristics of many globally consumed foods. Understanding its natural occurrence, the intricacies of its formation through both biological and chemical pathways, and the robust analytical methods for its quantification are crucial for quality control, product development, and fundamental food science research. The information and protocols provided in this technical guide offer a solid foundation for professionals in the field to further explore and harness the potential of this potent flavor molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. compoundchem.com [compoundchem.com]

- 6. Efficient Analysis of this compound in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2010149744A1 - Method for synthesising this compound and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 11. floraandfona.org.in [floraandfona.org.in]

- 12. Profiling of this compound and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancement of the Aroma Compound this compound in Thai Jasmine Rice (Oryza sativa) by Rhizobacteria under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thaiscience.info [thaiscience.info]

- 15. This compound Biosynthesis: from Fragrance to a Rare Metabolic Disease | Semantic Scholar [semanticscholar.org]

- 16. This compound Biosynthesis: from Fragrance to a Rare Metabolic Disease [opensciencepublications.com]

- 17. Precursors of this compound, a potent flavor compound of an aromatic rice variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Properties of 2-Acetyl-1-Pyrroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1-pyrroline (2AP) is a potent aroma compound renowned for its characteristic popcorn-like scent, which imparts the distinctive fragrance to aromatic rice varieties like jasmine and basmati, as well as to freshly baked bread and pandan leaves.[1][2][3] Beyond its significance in the food and flavor industry, its unique chemical structure and biosynthetic pathways are of considerable interest to researchers in various fields, including metabolic engineering and drug development. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on experimental protocols and molecular pathways.

Chemical Properties and Structure

This compound is a heterocyclic ketone featuring a five-membered pyrroline (B1223166) ring with an acetyl group at the 2-position.[2] This structure contributes to its volatility and notable sensory properties, which are detectable at very low concentrations.[2] The molecule is a cyclic imine and a methyl ketone.[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol [2] |

| Boiling Point | 182-183 °C at 760 mmHg[1] |

| Melting Point | 19 °C[1] |

| Appearance | Colorless to pale yellow liquid or solid[2] |

| Solubility | Soluble in water and alcohol |

| Odor Threshold | 0.05 µg/L in water[2] |

Chemical Structure

The chemical structure of this compound consists of a 1-pyrroline (B1209420) ring substituted at the second position with an acetyl group.

Caption: Chemical structure of this compound.

Biosynthesis and Formation

This compound is formed through both biological pathways in plants and as a product of the Maillard reaction during the heating of food.

Biosynthetic Pathway

In aromatic rice and other plants, the biosynthesis of this compound is linked to the inactivation of the betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene.[3][4] This inactivation leads to the accumulation of γ-aminobutyraldehyde (GABald), which spontaneously cyclizes to form Δ¹-pyrroline.[3][5] This intermediate then reacts non-enzymatically with methylglyoxal, a product of glycolysis, to form this compound.[5] The primary precursors for this pathway are the amino acids proline, ornithine, and glutamate.[3][4]

Caption: Biosynthetic pathway of this compound.

Maillard Reaction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key pathway for the formation of this compound in cooked foods.[6] This non-enzymatic browning reaction typically occurs at elevated temperatures.[6]

Caption: Formation of this compound via the Maillard reaction.

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the hydrogenation of 2-acetylpyrrole (B92022) followed by oxidation.[7]

Materials:

-

2-Acetylpyrrole

-

Silver (I) carbonate on Celite

-

0.1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Nitrogen gas (N₂)

-

250-mL round-bottomed flask

-

Magnetic stir bar and stirrer

-

Reflux condenser

-

Filtration apparatus (e.g., Celite pad)

-

Separatory funnel

Procedure:

-

In a 250-mL round-bottomed flask equipped with a magnetic stir bar, combine 1-(pyrrolidin-2-yl)ethan-1-ol (0.625 g), which is obtained from the hydrogenation of 2-acetylpyrrole, with Ag₂CO₃ on Celite (5.00 g) and toluene (150.00 mL) under a nitrogen atmosphere.[7]

-

Heat the reaction mixture to reflux for 1 hour to facilitate the oxidation to this compound.[7]

-

After cooling, filter the suspension through Celite to remove the solid residue.[7]

-

Transfer the filtrate to a separatory funnel and extract twice with 100.00 mL of 0.1 M HCl.[7]

-

Basify the aqueous layer with 1 M NaOH and then extract with DCM.[7]

-

The resulting organic layer contains the synthesized this compound.

Extraction and Quantification by HS-SPME-GC-MS

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the extraction and quantification of this compound from various matrices, such as rice.[2][8]

Materials and Equipment:

-

Rice sample (e.g., 1 g)

-

20-mL headspace vials with screw caps (B75204) and septa

-

SPME fiber (e.g., divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder

-

Water bath or heating block

-

GC-MS system with a suitable capillary column (e.g., Rxi-5Sil MS)

Procedure:

-

Weigh 1 g of the rice sample into a 20-mL headspace vial.[8]

-

Preheat the vial in an 80°C water bath for 30 minutes.[2]

-

Expose the SPME fiber to the headspace of the vial for 25 minutes at 80°C to adsorb the volatile compounds, including this compound.[8]

-

Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.[8]

-

The GC-MS analysis is then performed. A typical GC oven temperature program starts at 40°C, holds for 5 minutes, then ramps up to 160°C at 2.5°C/min, and finally to 270°C at 20°C/min, with a final hold for 5 minutes.[8] The mass spectrometer is operated in electron impact (EI) mode.[7]

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Conclusion

This compound, while primarily known for its contribution to the aroma of various foods, presents a fascinating subject for chemical and biological research. Its formation through both intricate biosynthetic pathways and the well-known Maillard reaction offers multiple avenues for investigation. The detailed experimental protocols for its synthesis and analysis provided in this guide serve as a valuable resource for researchers and scientists. Further exploration into the biological roles of this compound and its derivatives may unveil novel applications in fields beyond flavor science, including potential pharmacological activities.

References

- 1. This compound Biosynthesis: from Fragrance to a Rare Metabolic Disease | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Biosynthesis: from Fragrance to a Rare Metabolic Disease [opensciencepublications.com]

- 4. Frontiers | Post-transcriptional regulation of this compound (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice [frontiersin.org]

- 5. Mechanism of this compound biosynthesis in Bassia latifolia Roxb. flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maillard reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Acetyl-1-Pyrroline in Rice Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1-pyrroline (2-AP) is the principal aromatic compound that imparts the characteristic popcorn-like fragrance to esteemed rice varieties such as Basmati and Jasmine.[1][2] Its biological significance extends beyond consumer preference, influencing the market value of rice and presenting a key target for crop improvement programs. This in-depth technical guide delineates the multifaceted biological importance of 2-AP in rice, covering its biosynthetic pathways, the intricate genetic regulation governed primarily by the BADH2 gene, and the impact of environmental and agronomic factors on its production. Furthermore, this document provides detailed experimental protocols for the precise quantification of 2-AP and summarizes key quantitative data to facilitate comparative analysis. Visualizations of the core signaling pathways and experimental workflows are also presented to enhance comprehension.

Introduction to this compound (2-AP)

This compound is a highly volatile heterocyclic organic compound that is a potent odorant, detectable by the human nose at exceptionally low concentrations.[3] While over 200 volatile compounds have been identified in fragrant rice, 2-AP is recognized as the master regulator of its distinctive aroma.[1] The presence and concentration of 2-AP are critical determinants of rice quality and are influenced by a complex interplay of genetic and environmental factors.[1][4]

Biosynthesis of this compound

The formation of 2-AP in rice occurs through both enzymatic and non-enzymatic pathways, with precursors derived from amino acid metabolism. The primary precursors for the pyrroline (B1223166) ring structure are proline, ornithine, and glutamate.[5]

There are two main proposed pathways for 2-AP biosynthesis:

-

Proline-derived Pathway: Proline is converted to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PDH). P5C is a key intermediate that can then be converted to 2-AP.[5][6]

-

Ornithine-derived Pathway: Ornithine can be converted to P5C via ornithine aminotransferase (OAT). Alternatively, ornithine can be decarboxylated to putrescine, which is then converted to γ-aminobutyraldehyde (GABald) by diamine oxidase (DAO). GABald exists in equilibrium with its cyclic form, Δ¹-pyrroline, a direct precursor to 2-AP.[4][5]

The final step in 2-AP synthesis is believed to be a non-enzymatic reaction between Δ¹-pyrroline and methylglyoxal (B44143) (MG), a byproduct of glycolysis.[6]

Caption: Biosynthetic pathway of this compound (2-AP) in rice.

Genetic Regulation of 2-AP Synthesis: The Role of BADH2

The key genetic determinant of fragrance in rice is the betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene, located on chromosome 8.[7][8] In non-fragrant rice varieties, the BADH2 gene is functional and encodes the BADH2 enzyme. This enzyme catalyzes the oxidation of GABald to gamma-aminobutyric acid (GABA), thereby depleting the precursor pool for 2-AP synthesis.[5][9]

Fragrant rice varieties, on the other hand, possess a non-functional allele of the BADH2 gene, most commonly due to an 8-base pair deletion in exon 7.[1] This mutation leads to a truncated, inactive BADH2 protein. The absence of functional BADH2 prevents the conversion of GABald to GABA, leading to the accumulation of GABald and its cyclic form, Δ¹-pyrroline. This accumulation drives the non-enzymatic synthesis of 2-AP.[9] Several other mutations in the BADH2 gene have also been identified that result in a fragrant phenotype.[1][10]

Caption: Genetic regulation of 2-AP synthesis by the BADH2 gene.

Environmental and Agronomic Influences on 2-AP Content

While the genetic background, specifically the presence of a non-functional badh2 allele, is a prerequisite for fragrance, the final concentration of 2-AP in rice grains is significantly modulated by environmental conditions and agricultural practices.[1][4]

Table 1: Influence of Environmental and Agronomic Factors on 2-AP Concentration in Rice

| Factor | Effect on 2-AP Concentration | Reference |

| Drought Stress | Generally increases | [11][12] |

| Salinity Stress | Can increase at moderate levels | [2][11] |

| Temperature | Lower temperatures during grain filling tend to increase 2-AP | [13] |

| Shading | Increased during grain filling | [11] |

| Nitrogen Fertilization | Can increase 2-AP, but excessive application may have negative effects | |

| Soil Moisture | Lower soil moisture can lead to higher 2-AP levels | [4] |

Quantitative Data on 2-AP in Rice Varieties

The concentration of 2-AP varies significantly among different fragrant rice varieties. The following table summarizes reported 2-AP concentrations in a selection of cultivars.

Table 2: this compound (2-AP) Concentration in Various Rice Varieties

| Rice Variety | Type | 2-AP Concentration (µg/kg or ppb) | Reference |

| Pusa-1652 (Improved Kala Namak) | Traditional Aromatic | Highest among tested Indian varieties | [14] |

| Kala Namak-2 | Traditional Aromatic | High | [14] |

| Pusa Basmati-1 | Basmati | Moderate | [14] |

| Pusa Basmati-1509 | Basmati | Moderate | [14] |

| Govind Bhog | Traditional Aromatic | Moderate to High | [14] |

| Indrayani Brand 2 | Scented | 552 | [15] |

| Kamod | Scented | 418 | [15] |

| Basmati Brand 5 | Basmati | 411 | [15] |

| Dangor Joha | Joha Aromatic | 78.67 | [16] |

| Kolakunkuni Joha | Joha Aromatic | 64.62 | [16] |

| Khao Dawk Mali 105 | Jasmine | 3000 | [17] |

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in analytical methods and growing conditions.

Experimental Protocols for 2-AP Quantification

The accurate quantification of the highly volatile 2-AP requires sensitive and optimized analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.[18][19][20]

Detailed Methodology for HS-SPME/GC-MS Analysis of 2-AP in Rice

This protocol is a synthesis of methodologies reported in the literature.[14][18][19][20]

1. Sample Preparation:

- Grind rice grains into a fine powder. To prevent the loss of volatile 2-AP, grinding can be performed under cryogenic conditions using liquid nitrogen.[19]

- Weigh a precise amount of the rice powder (e.g., 1.0 g) into a headspace vial (e.g., 20 mL).[15]

2. Extraction:

- Add a small volume of deionized water (e.g., 300 µL) to the vial to facilitate the release of volatiles.[15]

- Seal the vial tightly with a PTFE/silicone septum cap.

- Place the vial in a heating block or the autosampler's incubator.

- Incubate the sample at a specific temperature and time to allow volatiles to partition into the headspace. Common conditions are 80°C for 30-40 minutes.[15][19]

3. Solid-Phase Microextraction (SPME):

- Expose a conditioned SPME fiber to the headspace of the vial. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for trapping 2-AP.[19]

- Allow the fiber to adsorb the volatiles for a defined period, typically 15-30 minutes, at the same incubation temperature.[15][19]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[20]

- Separation: Use a suitable capillary column (e.g., TR-WAXMS or Rxi-5Sil MS) to separate the volatile compounds.[19][20] An example of a GC oven temperature program is: start at 40-50°C, hold for 2-5 minutes, then ramp up to a final temperature of 230-270°C.[19][20]

- Detection: Operate the mass spectrometer in electron impact (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used, targeting the characteristic ions of 2-AP (m/z 43, 83, 111).[16]

5. Quantification:

- Prepare a calibration curve using a certified standard of 2-AP. Due to matrix effects, the standard addition method or the use of a stable isotope-labeled internal standard is recommended for accurate quantification.[20]

node [

style = "filled",

shape = "box",

fontname = "Arial",

fontsize = 11,

penwidth = 1.5,

margin = "0.1,0.1",

fillcolor = "#F1F3F4",

fontcolor = "#202124"

];

edge [

fontname = "Arial",

fontsize = 10,

penwidth = 1.5,

color = "#4285F4"

];

// Workflow steps

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sample_prep [label="1. Sample Preparation\n(Grind Rice Sample)"];

weighing [label="2. Weighing\n(1.0 g into 20 mL vial)"];

addition [label="3. Addition of Water\n(300 µL)"];

sealing [label="4. Vial Sealing"];

incubation [label="5. Incubation & Headspace Generation\n(e.g., 80°C for 30 min)"];

spme [label="6. HS-SPME\n(Expose DVB/CAR/PDMS fiber for 20 min)"];

desorption [label="7. Thermal Desorption in GC Inlet\n(e.g., 250°C)"];

separation [label="8. GC Separation\n(Capillary Column)"];

detection [label="9. MS Detection\n(EI, SIM mode)"];

quantification [label="10. Data Analysis & Quantification\n(Calibration Curve)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections

start -> sample_prep;

sample_prep -> weighing;

weighing -> addition;

addition -> sealing;

sealing -> incubation;

incubation -> spme;

spme -> desorption;

desorption -> separation;

separation -> detection;

detection -> quantification;

quantification -> end;

}

Caption: Experimental workflow for 2-AP quantification using HS-SPME/GC-MS.

Protocol for BADH2 Gene Expression Analysis

Analyzing the expression level of the BADH2 gene can provide insights into the genetic basis of fragrance. Quantitative real-time PCR (qRT-PCR) is a standard method for this purpose.

1. RNA Extraction:

- Extract total RNA from rice leaf or grain tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.[21]

- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.[21]

2. cDNA Synthesis:

- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Primer Design:

- Design primers specific to the BADH2 gene. These primers should span an intron if possible to differentiate between cDNA and genomic DNA amplification. Also, design primers for a reference or housekeeping gene (e.g., actin or ubiquitin) for normalization.

4. Quantitative Real-Time PCR (qRT-PCR):

- Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

- Perform the qRT-PCR in a real-time PCR system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Include no-template controls to check for contamination.

5. Data Analysis:

- Determine the cycle threshold (Ct) values for both the BADH2 gene and the reference gene.

- Calculate the relative expression of the BADH2 gene using a method such as the 2-ΔΔCt method.

Conclusion

This compound is the cornerstone of aroma in fragrant rice, with its production being a complex trait governed by the BADH2 gene and modulated by a host of environmental factors. Understanding the biosynthesis, genetic regulation, and environmental influences on 2-AP is paramount for developing strategies to enhance the fragrance and quality of rice. The standardized analytical protocols provided herein are essential tools for researchers in the fields of crop science, food chemistry, and biotechnology to accurately quantify this key aroma compound, thereby facilitating breeding programs and quality control. The continued investigation into the intricate network regulating 2-AP synthesis holds promise for the development of new, highly aromatic rice varieties to meet global consumer demand.

References

- 1. Multi-omics analysis reveals the genetic basis of rice fragrance mediated by betaine aldehyde dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. s4science.at [s4science.at]

- 4. Frontiers | The Regulatory Mechanism of this compound Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]

- 5. The Regulatory Mechanism of this compound Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. justagriculture.in [justagriculture.in]

- 8. researchgate.net [researchgate.net]

- 9. Badh2, Encoding Betaine Aldehyde Dehydrogenase, Inhibits the Biosynthesis of this compound, a Major Component in Rice Fragrance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Shading during the grain filling period increases this compound content in fragrant rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Profiling of this compound and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. floraandfona.org.in [floraandfona.org.in]

- 17. thaiscience.info [thaiscience.info]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of HS-SPME-GCMS/MS method for quantification of this compound in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ias.ac.in [ias.ac.in]

2-acetyl-1-pyrroline formation through Maillard reaction

An In-depth Technical Guide to the Formation of 2-Acetyl-1-Pyrroline via the Maillard Reaction

Introduction

This compound (2-AP) is a potent, low-threshold aroma compound responsible for the characteristic popcorn-like or roasted scent in a variety of foods, including aromatic rice (Basmati, Jasmine), bread crust, and popcorn.[1][2] While it can be formed through biosynthetic pathways in plants and microorganisms, its generation during thermal processing is primarily attributed to the Maillard reaction.[3][4][5] This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating, producing a complex mixture of molecules that contribute to food flavor and color.[6] This guide provides a detailed technical overview of the formation of 2-AP through the Maillard reaction, focusing on its chemical precursors, reaction mechanisms, influencing factors, and key experimental protocols for its study and quantification.

Core Reactants: Precursors to 2-AP Formation

The formation of 2-AP via the Maillard reaction requires two main types of precursors: a nitrogen-containing compound to form the pyrroline (B1223166) ring and a carbonyl compound to provide the acetyl group.

-

Nitrogen Precursors for the Pyrroline Ring: The primary amino acid precursors that lead to the formation of the Δ¹-pyrroline intermediate are L-proline (B1679175) and L-ornithine.[1][7][8] Glutamic acid is also a known precursor, as it can be converted to proline and ornithine in biological systems.[9][10][11] During thermal processing, proline and ornithine degrade to form the critical intermediate, Δ¹-pyrroline.[8][12] Studies have shown that supplementing a system with proline, ornithine, or glutamate (B1630785) significantly increases the concentration of 2-AP.[9][13]

-

Carbonyl Precursors for the Acetyl Group: The acetyl side chain of 2-AP is derived from the breakdown of reducing sugars like glucose and fructose.[7][14] During the Maillard reaction, these sugars degrade to form highly reactive dicarbonyl compounds. Methylglyoxal (2-oxopropanal) has been identified as the key dicarbonyl intermediate that reacts with Δ¹-pyrroline to form 2-AP.[12][15][16][17]

| Precursor Type | Specific Compound(s) | Role in 2-AP Structure | Key References |

| Nitrogen Source | L-Proline, L-Ornithine, L-Glutamic Acid | Forms the five-membered pyrroline ring | [1][8][9][13] |

| Carbon Source | Reducing Sugars (Glucose, Fructose) | Degrade to form the acetyl group donor | [7][14] |

| Key Intermediate | Methylglyoxal (2-Oxopropanal) | Provides the acetyl group (CH₃CO) | [12][15][16][17] |

| Key Intermediate | Δ¹-Pyrroline | The heterocyclic ring that is acetylated | [7][8][12] |

The Maillard Reaction Mechanism for 2-AP Formation

The formation of 2-AP is a specific branch of the complex Maillard reaction network. The process can be summarized in three major stages:

-

Formation of Δ¹-Pyrroline: Proline or ornithine undergoes Strecker degradation, a reaction involving a dicarbonyl compound, which leads to the formation of an iminium ion.[8] Subsequent decarboxylation and hydrolysis generate Δ¹-pyrroline.[8] Ornithine can also form Δ¹-pyrroline via putrescine and γ-aminobutyraldehyde (GABald), which spontaneously cyclizes.[7][12][18]

-

Formation of Methylglyoxal: Concurrently, reducing sugars react with amino acids to form an N-glycosylamine, which then rearranges to an Amadori product. The degradation of this Amadori product, or the direct degradation of the sugar itself, yields reactive dicarbonyls, most notably methylglyoxal.[6]

-

Final Condensation Step: The key concluding step is the non-enzymatic reaction between the Δ¹-pyrroline intermediate and methylglyoxal, which results in the formation of this compound.[7][12][15]

Key Factors Influencing 2-AP Formation

The yield of 2-AP from the Maillard reaction is highly sensitive to several process parameters. Understanding these factors is critical for controlling and optimizing the formation of this key aroma compound.

| Factor | Observed Effect on 2-AP Yield | Key References |

| Temperature | Formation increases with temperature, with significant generation occurring at typical baking and roasting temperatures (>140°C).[14] However, different temperature optima exist for different food matrices. | [8][14] |

| pH | Yields are generally higher under neutral to slightly alkaline conditions (pH 7-8) compared to acidic conditions. | [19] |

| Precursor Concentration | Higher concentrations of proline, ornithine, and reducing sugars directly lead to increased 2-AP formation until a saturation point is reached. | [9][13][18] |

| Water Activity (a_w) | The Maillard reaction is favored at intermediate water activity levels (approx. 0.6-0.8). Very high or very low moisture content can inhibit the reaction rate. | General Maillard Reaction Principle |

Quantitative Data on 2-AP Formation

Several studies have quantified the impact of precursors and conditions on the yield of 2-AP. This data is crucial for researchers aiming to model or enhance flavor formation.

| Precursors / System | Reaction Conditions | Quantitative Result | Key Reference |

| Aromatic Rice Seedlings | Supplemented with proline in a solution | >3-fold increase in 2-AP concentration compared to control | [9] |

| Bacterial Cultures (Rhizobacteria) | Supplemented with 4% ornithine, 4% proline, or 5% putrescine | 2 to 15.4-fold increase in 2-AP production | [18] |

| Glucose/Proline Model System | Heated at pH 7-8 | Yields of up to 5 µg of 2-AP per mmol of precursor | [19] |

| Aseptic-Packaged Cooked Rice | Stored at 25°C for 1 and 2 months | 38% and 60% reduction in 2-AP content, respectively | [20] |

Experimental Protocols

Reproducible and accurate experimentation is fundamental to studying 2-AP. The following sections detail common methodologies for the synthesis, extraction, and quantification of this compound.

Protocol for 2-AP Formation in a Model System

This protocol is adapted from studies investigating Maillard reactions in controlled environments.[19]

-

Precursor Solution Preparation: Prepare an aqueous phosphate (B84403) buffer solution (0.1 M) and adjust to the desired pH (e.g., pH 7.0). Dissolve L-proline (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in the buffer.

-

Reaction: Transfer the solution to a sealed, pressure-resistant glass vial.

-

Heating: Place the vial in a temperature-controlled oven or heating block set to a specific temperature (e.g., 120°C or 170°C) for a defined period (e.g., 30-60 minutes).[8][14]

-

Cooling & Extraction: Immediately cool the vial in an ice bath to stop the reaction. The resulting solution can then be prepared for analysis, typically by solvent extraction or direct headspace analysis.

Protocol for Chemical Synthesis of 2-AP Standard

This protocol provides a general method for synthesizing a 2-AP standard for analytical purposes, based on published procedures.[21][22]

-

Hydrogenation of Precursor: Dissolve 2-acetylpyrrole (B92022) in a suitable solvent (e.g., methanol). Add a catalyst, such as Rhodium on alumina, and subject the mixture to hydrogenation under pressure until the starting material is consumed. This reduces the pyrrole (B145914) ring to a pyrrolidine (B122466) ring, forming 1-(pyrrolidin-2-yl)ethan-1-ol.

-

Oxidation: Filter off the catalyst. Dissolve the resulting alcohol in a non-polar solvent like toluene.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as silver (I) carbonate on Celite, to the solution.[21]

-

Reflux: Heat the reaction mixture to reflux for approximately 1 hour. The alcohol will be oxidized to a ketone, and the pyrrolidine ring will be oxidized to the Δ¹-pyrroline ring, yielding 2-AP.

-

Purification: Filter the reaction mixture through Celite to remove the oxidant. The resulting solution containing 2-AP can be purified further by extraction and distillation.

Protocol for Quantification by Headspace SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, sensitive method for quantifying volatile compounds like 2-AP in complex matrices.[20][23]

-

Sample Preparation: Place a precisely weighed amount of the sample (e.g., 1-4 grams of cooked rice or Maillard reaction solution) into a 20 mL headspace vial.[20]

-

Standard Addition/Internal Standard: For accurate quantification, add a known amount of an internal standard (e.g., 2,4,6-trimethylpyridine) or perform a standard addition calibration by spiking samples with known amounts of a 2-AP standard.[20][24]

-

Incubation and Extraction (HS-SPME): Seal the vial and place it in a heated agitator (e.g., 60-80°C for 20-30 minutes) to allow volatiles to equilibrate in the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port of the GC-MS (e.g., 230-250°C), where the adsorbed compounds are desorbed onto the GC column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent) with a temperature program designed to separate 2-AP from other volatile compounds. An example program starts at 45°C, holds for 5 min, then ramps at 4°C/min to 200°C.[21]

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of 2-AP (m/z 111, 83, 68, 43) for sensitive and selective quantification.[22]

References

- 1. Evaluation of this compound in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2010149744A1 - Method for synthesising this compound and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Precursors of this compound, a potent flavor compound of an aromatic rice variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Post-transcriptional regulation of this compound (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice [frontiersin.org]

- 11. Frontiers | The Regulatory Mechanism of this compound Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]

- 12. Mechanism of this compound biosynthesis in Bassia latifolia Roxb. flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Co-functioning of 2AP precursor amino acids enhances this compound under salt stress in aromatic rice (Oryza sativa L.) cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijsrp.org [ijsrp.org]

- 19. Formation of odorants in Maillard model systems based on l-proline as affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of this compound via a Color-Change Reaction Using Chromium Hexacarbonyl [mdpi.com]

- 22. US6723856B1 - Process for the preparation of this compound, the basmati rice flavorant - Google Patents [patents.google.com]

- 23. Identification and quantitative determination of this compound using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf [slideshare.net]

- 24. s4science.at [s4science.at]

The Cornerstone of Basmati's Allure: A Technical Guide to 2-Acetyl-1-Pyrroline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of basmati rice's signature aroma, the volatile compound 2-acetyl-1-pyrroline (2AP). This document provides a comprehensive overview of the biosynthesis, genetic regulation, and analytical quantification of 2AP, alongside the various factors influencing its concentration in this prized grain. Detailed experimental protocols and quantitative data are presented to support further research and application in relevant fields.

Introduction: The Essence of Basmati

The distinctively pleasant, popcorn-like aroma of basmati rice is a key determinant of its premium value and consumer preference.[1][2] This characteristic fragrance is primarily attributed to the volatile compound this compound (2AP).[1] First identified in scented rice in 1982, 2AP has since been found in a variety of other food products and organisms.[1][3] Understanding the intricacies of 2AP's formation and accumulation in basmati rice is crucial for quality control, crop improvement, and potential applications in flavor science and beyond.

The Genetic Blueprint of Aroma: The BADH2 Gene

The presence of aroma in rice is a highly heritable trait.[2] The key genetic determinant of 2AP accumulation is the betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene, located on chromosome 8.[2][4] In non-aromatic rice varieties, the dominant BADH2 allele encodes a functional betaine aldehyde dehydrogenase enzyme, which plays a role in converting γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA).[5][6]

Fragrant rice varieties, including basmati, possess a recessive allele of this gene, most commonly a badh2 allele with an eight-base pair deletion in exon 7.[2] This mutation results in a truncated, non-functional BADH2 enzyme. The loss of BADH2 function leads to the accumulation of GABald, which then spontaneously cyclizes to form Δ1-pyrroline, a direct precursor to 2AP.[2][7] This accumulation is a rate-controlling factor in the synthesis of 2AP.[2] Numerous other alleles of the badh2 gene have also been identified in different fragrant rice varieties.[8][9]

Biosynthesis of this compound: A Multi-faceted Pathway

The biosynthesis of 2AP is a complex process involving several precursor molecules and enzymatic steps. Proline, ornithine, and glutamate (B1630785) have been identified as key precursors to 2AP formation.[4][10]

The proposed biosynthetic pathway involves the following key steps:

-

Proline Pathway: Proline is converted to Δ1-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (ProDH).[11][12]

-

Ornithine Pathway: Ornithine can be converted to P5C via ornithine aminotransferase (OAT).[11] Ornithine can also be converted to putrescine, which is then transformed into GABald by diamine oxidase (DAO).[5][11]

-

Glutamate Pathway: Glutamate can be converted to P5C by Δ1-pyrroline-5-carboxylate synthetase (P5CS).[5][11]

-

Formation of Δ1-pyrroline: P5C is in equilibrium with GABald. The accumulation of GABald, due to the non-functional BADH2 enzyme, leads to an increased concentration of its cyclized form, Δ1-pyrroline.[2][5]

-

Final Acetylation Step: The pyrroline (B1223166) ring from Δ1-pyrroline reacts with an acetyl group donor, believed to be methylglyoxal (B44143) (2-oxopropanal), to form this compound.[2] Methylglyoxal is a byproduct of the glycolytic pathway.[2]

The following diagram illustrates the proposed biosynthetic pathway of 2AP in fragrant rice.

Factors Influencing 2AP Concentration

The concentration of 2AP in basmati rice is not solely determined by genetics; a variety of environmental and agronomic factors, as well as post-harvest handling, play a significant role.[8][9][13]

Abiotic Factors:

-

Water: Moderate drought stress during the grain-filling stage has been shown to increase 2AP content.[11][14]

-

Temperature: Temperature affects 2AP levels, although the optimal conditions can vary between rice varieties.[8][15]

-

Light: Shading during the grain filling period can lead to an increase in 2AP concentration.[14][16] Conversely, blue light has been observed to have an adverse effect on 2AP accumulation.[16]

-

Salinity: Salt stress can also induce an increase in 2AP accumulation.[9][14]

-

Nutrients: The application of both macro- and micro-nutrients can influence 2AP content.[8][13]

Biotic Factors:

-

Certain microorganisms present in the soil can produce aromatic compounds, potentially influencing the final aroma profile of the rice.[8]

Post-Harvest Management:

-

Drying and Storage: The conditions under which the rice is dried and stored can significantly impact the final 2AP content.[8][9]

Quantitative Data on 2AP Concentration

The concentration of 2AP in rice is typically measured in parts per billion (ppb) or nanograms per gram (ng/g). The levels can vary widely depending on the rice variety, growing conditions, and analytical methods used.

| Rice Variety/Condition | 2AP Concentration (ng/g) | Reference |

| Thai Fragrance Rice Samples | 1220 - 2580 | [17] |

| Aseptic-Packaged Cooked Rice (20% Fragrant Rice) | 15.3 (initial) | [18] |

| Aseptic-Packaged Cooked Rice (20% Fragrant Rice, 1 month storage at 25°C) | 9.5 | [18] |

| Aseptic-Packaged Cooked Rice (20% Fragrant Rice, 2 months storage at 25°C) | 6.1 | [18] |

| Four Basmati and two non-Basmati aromatic rice samples | 57.17 - 147.10 | [19] |

Experimental Protocols

Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the sensitive and accurate quantification of 2AP in rice.[18][19][20]

Materials and Equipment:

-

Rice sample (milled or brown)

-

20-mL headspace vials with magnetic screw-thread metal caps (B75204) and PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

HS-SPME autosampler

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Grinder (optional, for powdered samples)

-

Internal standard (e.g., 2,6-dimethylpyridine (B142122) - 2,6-DMP)

Procedure:

-

Sample Preparation:

-

HS-SPME Extraction:

-

Place the vial in the HS-SPME autosampler.

-

Incubate the sample at a specific temperature and time to allow the volatile compounds to partition into the headspace. Optimal conditions can be around 60°C for 15 minutes.[20][21]

-

Expose the SPME fiber to the headspace for a defined period (e.g., 25 minutes at 80°C) to adsorb the analytes.[18]

-

-

GC-MS Analysis:

-

Desorb the adsorbed compounds from the SPME fiber by inserting it into the hot GC injection port (e.g., 250°C for 10 minutes).[18]

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).[20]

-

Set the oven temperature program to achieve optimal separation. An example program is: initial temperature of 50°C for 1 minute, ramp up to 220°C at 5°C/min, and hold for 5 minutes.[20]

-

Use helium as the carrier gas at a constant flow rate.[20]

-

Operate the mass spectrometer in electron ionization (EI) mode.[20]

-

Identify 2AP based on its retention time and mass spectrum (key ions at m/z 111 and 43).[2]

-

-

Quantification:

-

Create a calibration curve using a series of standard solutions of 2AP with the internal standard.

-

Calculate the concentration of 2AP in the sample by comparing its peak area ratio to the internal standard with the calibration curve.

-

The following diagram outlines the experimental workflow for 2AP quantification.

DNA Extraction from Rice for badh2 Genotyping

This protocol is suitable for isolating DNA from rice seeds or leaves for subsequent PCR-based analysis to identify the badh2 allele.[22][23][24]

Materials and Equipment:

-

Rice seed, grain, or leaf tissue

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Sterile micro pestle or glass beads

-

Water bath or incubator

-

Centrifuge

-

DNA extraction buffer (e.g., CTAB-based buffer: 100 mM Tris-Cl pH 8.0, 25 mM EDTA pH 8.0, 1.25 M NaCl, 2% CTAB, 3% PVP)

-

Chloroform

-

Ice-cold isopropanol (B130326)

-

70% ethanol

-

TE buffer (10 mM Tris-Cl pH 8.0, 1 mM EDTA pH 8.0)

-

Nanodrop or other spectrophotometer for DNA quantification

Procedure:

-

Sample Preparation:

-

Lysis:

-

Add 600 µL of pre-warmed extraction buffer to the tube containing the seed/grain and incubate at 37°C for 30-45 minutes.[22] For leaf tissue, add the buffer and grind immediately.

-

Thoroughly grind the tissue using a sterile micro pestle or by vortexing with glass beads until the tissue is disintegrated.[22][23]

-

-

Purification:

-

Add 600 µL of chloroform, mix gently for 2-3 minutes, and centrifuge at 12,000 x g for 10 minutes at room temperature.[22]

-

Carefully transfer the upper aqueous supernatant to a fresh tube.

-

-

Precipitation:

-

Add an equal volume of ice-cold isopropanol to the supernatant to precipitate the DNA.

-

Pellet the DNA by centrifuging at 12,000 x g for 10 minutes at room temperature.[22]

-

-

Washing and Resuspension:

-

Discard the supernatant and wash the DNA pellet with 70% ethanol.

-

Air dry the pellet briefly and resuspend it in an appropriate volume of TE buffer (e.g., 30 µL).[24]

-

-

Quantification and Quality Check:

-

Measure the DNA concentration and purity using a spectrophotometer.

-

The extracted DNA is now ready for PCR amplification for marker-assisted selection or other molecular analyses.

-

Conclusion

This compound is the quintessential aroma compound that defines the quality of basmati rice. Its production is governed by a fascinating interplay of genetics, specifically the badh2 gene, and a complex biosynthetic pathway. Furthermore, environmental and agronomic factors exert a significant influence on the final concentration of this prized volatile. The detailed analytical and molecular protocols provided in this guide serve as a foundation for researchers to further explore the nuances of 2AP in basmati rice, paving the way for improved crop varieties and a deeper understanding of flavor chemistry.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. The genetics and biosynthesis of this compound in fragrant rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Regulatory Mechanism of this compound Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ricesci.org [ricesci.org]

- 9. researchgate.net [researchgate.net]

- 10. Precursors of this compound, a potent flavor compound of an aromatic rice variety. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | The Regulatory Mechanism of this compound Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Shading during the grain filling period increases this compound content in fragrant rice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. s4science.at [s4science.at]

- 18. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of HS-SPME-GCMS/MS method for quantification of this compound in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Profiling of this compound and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shigen.nig.ac.jp [shigen.nig.ac.jp]

- 23. A Step-by-step Protocol for Crossing and Marker-Assisted Breeding of Asian and African Rice Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

The Genetic Architecture of Aroma: An In-depth Guide to 2-Acetyl-1-Pyrroline Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

The alluring aroma of fragrant rice, a trait cherished by consumers worldwide, is primarily attributed to the volatile compound 2-acetyl-1-pyrroline (2AP). The biosynthesis of this potent flavor molecule is a fascinating interplay of genetics and biochemistry, centered around a key regulatory gene and a network of precursor-producing pathways. This technical guide delves into the core genetic aspects of 2AP biosynthesis, providing a comprehensive overview of the genes, enzymes, and pathways involved. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular processes.

The Central Role of the BADH2 Gene

The primary genetic determinant of fragrance in rice is the Betaine Aldehyde Dehydrogenase 2 (BADH2) gene, located on chromosome 8.[1][2][3][4] In its functional state, the BADH2 enzyme plays an inhibitory role in 2AP synthesis.[5][6] It catalyzes the oxidation of γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA), thereby depleting a key precursor for 2AP formation.[6][7]

Fragrant rice varieties, such as Basmati and Jasmine, possess a recessive allele of this gene, commonly denoted as badh2.[1][8] This allele typically contains mutations, such as deletions or single nucleotide polymorphisms (SNPs), that result in a truncated or non-functional BADH2 protein.[2][4][9] The most common mutation is an 8-bp deletion in exon 7.[1][4] The absence of a functional BADH2 enzyme leads to the accumulation of GABald, which then spontaneously cyclizes to form Δ1-pyrroline, a direct precursor to 2AP.[7][10]

Biosynthetic Pathways and Precursor Supply

The formation of 2AP is not solely dependent on the inactivation of BADH2. It also requires a steady supply of precursor molecules, primarily proline, ornithine, and glutamate, as well as the co-precursor methylglyoxal.[8][11][12] Several key enzymes are involved in the pathways that convert these amino acids into Δ1-pyrroline-5-carboxylate (P5C), a crucial intermediate that can be converted to Δ1-pyrroline.

The main enzymatic pathways contributing to the precursor pool for 2AP are:

-

Proline Catabolism: Proline is converted to P5C by the enzyme proline dehydrogenase (PDH) .[7][13]

-

Ornithine Catabolism: Ornithine is converted to P5C through the action of ornithine aminotransferase (OAT) .[7][13]

-

Glutamate Conversion: Glutamate can be converted to P5C by the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) .[7][11][12]

The resulting Δ1-pyrroline then reacts non-enzymatically with methylglyoxal, a byproduct of glycolysis, to form this compound.[10][11]

Quantitative Data on 2AP Biosynthesis

The following tables summarize quantitative data related to 2AP concentration, gene expression, and enzyme activity from various studies.

Table 1: this compound (2AP) Concentration in Rice Varieties

| Rice Variety/Condition | Tissue | 2AP Concentration | Reference |

| Fragrant Rice (Cheonjihyang-1-se) | Cooked Rice | 126.3 ng/g | [5] |

| Non-Fragrant Rice (Ilpum) | Cooked Rice | Not detected | [5] |

| Thai Fragrant Rice (KDML 105) | Grain | 2.53 µg/g | [6] |

| TALEN-mutated badh2 (homozygous) | Grain | 0.5–0.75 mg/kg | [9] |

| TALEN-mutated badh2 (heterozygous) | Grain | 0.35 mg/kg | [9] |

| Wild Type (non-mutated) | Grain | 0 mg/kg | [9] |

| CRISPR/Cas9-mutated BADH2 (HLY858wxfgr-1) | Grain | 153.0 µg/kg | [14] |

| Wild Type (HLY858) | Grain | Not detected | [14] |

| Aromatic Rice (PTT 1) | Leaf (booting stage) | 2.24-9.20 µg/g | [15] |

| Aromatic Rice (KDML 105) | Leaf (booting stage) | 3.08-16.39 µg/g | [15] |

Table 2: Relative Gene Expression Levels in 2AP Biosynthesis

| Gene | Rice Variety/Condition | Tissue | Relative Expression Level | Reference |

| BADH2 | Non-fragrant vs. Fragrant | Leaf | Significantly higher in non-fragrant | [16] |

| P5CS | Aromatic (Ambemohar-157, Basmati-370) vs. Non-aromatic (IR-64) | Seed and Leaf | Higher in aromatic varieties | [2] |

| SoP5CS1 | Sugarcane (drought stress, 24h) | - | ~16-fold increase vs. control | [17][18] |

| SoP5CS2 | Sugarcane (drought stress, 24h) | - | ~3.6-fold increase vs. control | [17][18] |

| PRODH, DAO4, DAO5, OAT | Low soil moisture vs. control | - | Decreased transcript levels | [7] |

| DAO1 | Low soil moisture vs. control | - | Increased transcript level | [7] |

Table 3: Enzyme Activity in 2AP Biosynthesis-Related Pathways

| Enzyme | Rice Variety/Condition | Change in Activity | Reference |

| PDH | Low soil moisture vs. control | Decreased by 8.98-22.83% | [7] |

| P5CS | Low soil moisture vs. control | Significantly reduced | [7] |

| OAT | Low soil moisture vs. control | Lower activity | [7] |

| DAO | Low soil moisture vs. control | Increased by 24.66-64.24% | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of 2AP biosynthesis.

Quantification of this compound

A common method for 2AP quantification is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[5][19]

-

Sample Preparation: A known weight of rice sample (e.g., 1-4 g of ground rice powder or cooked rice) is placed in a headspace vial.[5][8] For cooked rice analysis, water is often added to the sample.[8]

-

Internal Standard: An internal standard, such as 2,4,6-trimethylpyridine (B116444) (TMP), is added to the vial for accurate quantification.[6]

-

HS-SPME: The vial is incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 30-40 minutes) to allow volatile compounds to accumulate in the headspace.[5][8] An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 20-25 minutes) to adsorb the analytes.[5][8]

-

GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of a gas chromatograph. The separated compounds are then detected and quantified by a mass spectrometer. A standard curve is generated using known concentrations of a 2AP standard for absolute quantification.[6][10][19]

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of genes involved in 2AP biosynthesis.[2][3][16]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from rice tissues (e.g., leaves, seeds) using a suitable kit. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

Primer Design: Gene-specific primers for target genes (BADH2, P5CS, OAT, PDH, etc.) and a reference gene (e.g., actin or ubiquitin) are designed.

-

qRT-PCR Reaction: The reaction mixture typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix.[2]

-

Thermal Cycling: The PCR program generally consists of an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension.[2][20]